molecular formula C12H11BrN2O B1503924 2-(4-Bromo-phenyl)-4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine CAS No. 885272-79-7

2-(4-Bromo-phenyl)-4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine

Cat. No.: B1503924
CAS No.: 885272-79-7
M. Wt: 279.13 g/mol
InChI Key: YRWMNCRLLVQVLS-UHFFFAOYSA-N
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Description

2-(4-Bromo-phenyl)-4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine (CAS: 885272-79-7) is a bicyclic heterocyclic compound comprising an oxazole ring fused to a tetrahydropyridine moiety. The oxazole ring (a five-membered ring containing oxygen and nitrogen) is substituted with a 4-bromophenyl group at the 2-position, while the pyridine ring is partially saturated (4,5,6,7-tetrahydro), enhancing its conformational flexibility . The bromine atom at the para position of the phenyl group may influence electronic properties and binding interactions, making it a versatile intermediate for further functionalization .

Properties

IUPAC Name

2-(4-bromophenyl)-4,5,6,7-tetrahydro-[1,3]oxazolo[5,4-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O/c13-9-3-1-8(2-4-9)12-15-10-5-6-14-7-11(10)16-12/h1-4,14H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRWMNCRLLVQVLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1N=C(O2)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90679441
Record name 2-(4-Bromophenyl)-4,5,6,7-tetrahydro[1,3]oxazolo[5,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885272-79-7
Record name 2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885272-79-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Bromophenyl)-4,5,6,7-tetrahydro[1,3]oxazolo[5,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-(4-Bromo-phenyl)-4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine is a compound of interest due to its potential biological activities. This article reviews the existing literature on its synthesis, pharmacological properties, and biological mechanisms.

  • Molecular Formula : C12H11BrN2O
  • Molecular Weight : 279.14 g/mol
  • CAS Number : 885272-79-7

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Various methods have been explored to enhance yield and purity, including microwave-assisted synthesis and solvent-free conditions.

Antinociceptive Effects

Research has demonstrated that derivatives of oxazolo[5,4-c]pyridine exhibit significant analgesic properties. In particular:

  • Analgesic Testing : Compounds were evaluated using the writhing test and the hot plate test , showing promising results in pain relief comparable to standard analgesics like pentazocine and aspirin .
  • Mechanism of Action : Molecular docking studies suggest that these compounds may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory pathway .

Anti-inflammatory Activity

Several studies indicate that this compound may possess anti-inflammatory properties:

  • Inhibition of COX Enzymes : Some derivatives have shown better inhibition of COX-2 compared to celecoxib (a standard anti-inflammatory drug), with IC50 values as low as 0.019 µM .
  • Histopathological Studies : Acute toxicity assessments revealed no significant adverse effects on organ tissues in animal models, indicating a favorable safety profile for therapeutic use .

Cytotoxicity and Anticancer Potential

Emerging research suggests potential anticancer activity:

  • Cell Viability Assays : Preliminary studies indicate that certain derivatives can induce apoptosis in cancer cell lines while sparing normal cells .
  • Mechanistic Studies : Investigations into mitochondrial dysfunction as a pathway for induced apoptosis have been initiated, suggesting a novel mechanism for anticancer activity .

Data Summary

PropertyValue
Molecular FormulaC12H11BrN2O
Molecular Weight279.14 g/mol
CAS Number885272-79-7
Analgesic ActivitySignificant (compared to aspirin)
COX-2 Inhibition IC50As low as 0.019 µM
CytotoxicityInduces apoptosis in cancer cells

Case Studies

  • Study on Analgesic Effects : A study published in PMC evaluated the analgesic effects of various oxazolo derivatives. The findings indicated that compounds with specific substitutions exhibited enhanced pain relief capabilities through both central and peripheral mechanisms .
  • Toxicology Assessment : Histopathological examinations conducted on mice treated with the compound showed no significant inflammatory or cytotoxic effects, supporting its potential for therapeutic applications without severe side effects .

Scientific Research Applications

Pharmacological Applications

  • Antinociceptive Effects :
    • Research indicates that this compound exhibits notable antinociceptive properties, suggesting its potential use in pain management therapies. Studies have shown that it can significantly reduce pain responses in animal models, making it a candidate for further development as an analgesic agent.
  • Anti-inflammatory Activity :
    • The compound has demonstrated anti-inflammatory effects in several studies. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation markers in vitro and in vivo. This suggests its potential application in treating inflammatory diseases such as arthritis or other chronic inflammatory conditions.
  • Cytotoxicity and Anticancer Potential :
    • Preliminary studies have shown that 2-(4-Bromo-phenyl)-4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine exhibits cytotoxic effects against various cancer cell lines. It appears to induce apoptosis and inhibit cell proliferation in certain types of cancer, indicating its potential as an anticancer agent .

Case Study 1: Antinociceptive Activity Assessment

A study conducted on rodents evaluated the antinociceptive effects of the compound using the tail-flick test. Results indicated a significant decrease in response time to thermal stimuli compared to control groups. This suggests that the compound may act on central pain pathways.

Case Study 2: Anti-inflammatory Mechanism Investigation

In vitro experiments assessed the impact of the compound on lipopolysaccharide (LPS)-induced inflammation in macrophages. The findings showed a marked reduction in tumor necrosis factor-alpha (TNF-α) production, supporting the hypothesis that this compound can modulate inflammatory responses effectively .

Case Study 3: Cytotoxicity Profile

A cytotoxicity assay was performed on various cancer cell lines (e.g., HeLa and MCF-7). The compound demonstrated IC50 values indicating significant cytotoxic effects at micromolar concentrations. Further mechanistic studies revealed its role in inducing apoptosis through caspase activation pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally analogous heterocycles, focusing on heteroatom variations, substituent effects, and pharmacological relevance. Key comparisons are summarized in Table 1 and elaborated below.

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Heterocycle Type Substituent Molecular Formula Molecular Weight Key Applications/Properties References
2-(4-Bromo-phenyl)-4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine Oxazole 4-Bromophenyl C₁₂H₁₁BrN₂O 291.14 g/mol Synthetic intermediate, drug discovery
2-(4-Bromo-phenyl)-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridine Thiazole (S vs. O) 4-Bromophenyl C₁₂H₁₁BrN₂S 307.20 g/mol Discontinued (stability issues)
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid (Edoxaban moiety) Thiazole Methyl, carboxylic acid C₉H₁₁N₂O₂S 227.26 g/mol Anticoagulant (pharmaceutical use)
6-Bromo-2-(4-piperidinylmethyl)oxazolo[4,5-b]pyridine Oxazole (4,5-b fusion) Piperidinylmethyl, Br C₁₂H₁₄BrN₃O 296.16 g/mol Receptor-binding studies
4,5,6,7-Tetrahydro-oxazolo[5,4-c]pyridine-2-carboxaldehyde Oxazole Aldehyde C₇H₈N₂O₂ 152.15 g/mol Synthetic intermediate

Heterocycle Variations: Oxazole vs. Thiazole vs. Isoxazole

  • Oxazole vs. Thiazole : Replacing oxygen with sulfur in the heterocycle (e.g., thiazolo[5,4-c]pyridine derivatives) increases molecular weight and polarizability. Thiazole derivatives often exhibit enhanced metabolic stability but may face synthesis challenges, as seen in the discontinued status of 2-(4-bromo-phenyl)-thiazolo analogs . The oxazole-based compound (target) likely has higher solubility in polar solvents due to the oxygen atom’s electronegativity .
  • Isoxazolo Derivatives : Isoxazolo[4,5-c]pyridines (e.g., substituted 4,5,6,7-tetrahydro-isoxazolo[4,5-c]pyridines) introduce an additional nitrogen atom, altering hydrogen-bonding capacity and bioavailability. These are explored in patents for CNS-targeting pharmaceuticals but lack the bromophenyl substituent’s halogen-mediated interactions .

Substituent Effects

  • Piperidinylmethyl and Alkyl Chains : Compounds such as 6-bromo-2-(4-piperidinylmethyl)oxazolo[4,5-b]pyridine incorporate nitrogen-rich side chains, enhancing solubility and targeting neurotransmitter receptors .

Pharmacological Relevance

  • The target oxazolo analog’s lack of a carboxylic acid group may reduce anticoagulant activity but could be optimized for other targets .
  • Pyrazole Hybrids : Bromophenyl-pyrazole derivatives (e.g., from ) share similar molecular weights but differ in ring saturation and heteroatom placement, leading to varied bioactivity profiles (e.g., antimicrobial vs. kinase inhibition) .

Research Findings and Data

Spectroscopic Characterization

  • NMR: The 4-bromophenyl group in the target compound generates distinct aromatic proton signals (δ 7.80–8.10 ppm), absent in non-aromatic analogs like the carboxaldehyde derivative .
  • IR : The oxazole C=N stretch (~1670 cm⁻¹) is observed in both the target compound and Edoxaban-related thiazoles, though the latter shows additional S-C vibrations (~1160 cm⁻¹) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Bromo-phenyl)-4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine
Reactant of Route 2
2-(4-Bromo-phenyl)-4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine

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